molecular formula C20H19IN2O3 B15033433 Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate

Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate

Cat. No.: B15033433
M. Wt: 462.3 g/mol
InChI Key: OZJOZCXIWDEUJE-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxy group, an iodophenyl group, and a quinoline core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed for substitution reactions involving the iodophenyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The iodophenyl group may enhance binding affinity to certain proteins, while the ethoxy group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative known for its antimalarial activity.

    Quinoline-3-carboxylate derivatives: A class of compounds with similar core structures but different substituents.

Uniqueness

Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C20H19IN2O3

Molecular Weight

462.3 g/mol

IUPAC Name

ethyl 6-ethoxy-4-(4-iodoanilino)quinoline-3-carboxylate

InChI

InChI=1S/C20H19IN2O3/c1-3-25-15-9-10-18-16(11-15)19(17(12-22-18)20(24)26-4-2)23-14-7-5-13(21)6-8-14/h5-12H,3-4H2,1-2H3,(H,22,23)

InChI Key

OZJOZCXIWDEUJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)I

Origin of Product

United States

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